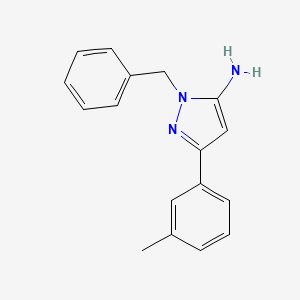

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of benzylhydrazine with 3-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

-

Step 1: Formation of Hydrazone

Reagents: Benzylhydrazine, 3-methylbenzaldehyde

Conditions: Acidic or basic medium, room temperature

Reaction: [ \text{Benzylhydrazine} + \text{3-methylbenzaldehyde} \rightarrow \text{Hydrazone} ]

-

Step 2: Cyclization

Reagents: Hydrazone intermediate

Conditions: Heating, presence of a catalyst (e.g., acetic acid)

Reaction: [ \text{Hydrazone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.

化学反应分析

Types of Reactions

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding pyrazole derivatives.

Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Conditions: Aqueous or organic solvent, elevated temperature

-

Reduction: : Reduction of the compound can lead to the formation of amine derivatives.

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Conditions: Anhydrous solvent, room temperature

-

Substitution: : The compound can undergo nucleophilic substitution reactions.

Reagents: Nucleophiles such as halides or amines

Conditions: Organic solvent, presence of a base

Major Products Formed

Oxidation: Pyrazole N-oxide derivatives

Reduction: Amino-pyrazole derivatives

Substitution: Substituted pyrazole derivatives

科学研究应用

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 1-phenyl-3-(3-methylphenyl)-1H-pyrazol-5-amine

- 1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-amine

- 1-benzyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

Uniqueness

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and 3-methylphenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

生物活性

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazole family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3, with a molecular weight of 263.34 g/mol. The compound features a pyrazole ring structure, which is critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.

- Receptor Modulation : It can also bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 26 |

| Breast Cancer | MDA-MB-231 | 20 |

| Liver Cancer | HepG2 | 15 |

| Colorectal Cancer | HCT116 | 30 |

These findings suggest that the compound exhibits significant antiproliferative activity across multiple cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Studies show that it can reduce levels of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are crucial in inflammation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further studies in infectious disease treatment .

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of pyrazole derivatives, including this compound. The findings revealed that this compound effectively inhibited cell proliferation in vitro across various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Mechanism Exploration

Research conducted by Xia et al. focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that this compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-component reactions starting with substituted phenyl hydrazines and carbonyl compounds. Optimization focuses on adjusting temperature, solvent polarity, and reactant stoichiometry to enhance yields. For example, electron-donating groups (e.g., methyl) on the phenyl ring may require milder conditions to avoid side reactions, while electron-withdrawing substituents (e.g., halogens) could necessitate higher temperatures for cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. Single-crystal X-ray diffraction provides precise molecular geometry, including intramolecular interactions like C–H⋯N hydrogen bonds, which stabilize the pyrazole core. Complementary techniques like IR spectroscopy and mass spectrometry (ESI-MS) validate functional groups and molecular weight .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). For instance, pyrazole derivatives with methyl or halogen substituents are tested for anticancer activity via MTT assays, where IC₅₀ values are compared to reference drugs. Dose-response curves and selectivity indices (e.g., normal vs. cancerous cells) help prioritize candidates for further study .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Molecular docking (AutoDock Vina) predicts binding modes to proteins, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time. Electrostatic potential maps identify nucleophilic/electrophilic regions for rational drug design .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line origin, incubation time) or compound purity. Meta-analyses should standardize data using metrics like pIC₅₀ and assess structure-activity relationships (SAR). For example, a 3-methylphenyl group might enhance membrane permeability compared to bulkier substituents, explaining differences in cellular uptake .

Q. What strategies are employed to improve metabolic stability without compromising potency?

- Methodological Answer : Substituent engineering is key: Introducing fluorine atoms or methoxy groups can block cytochrome P450-mediated oxidation. In vitro microsomal stability assays (e.g., liver microsomes) quantify metabolic half-life, while deuterium isotope effects (DIE) stabilize vulnerable C–H bonds. Parallel synthesis generates analogs with modified lipophilicity (clogP) to balance solubility and bioavailability .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals supramolecular interactions (e.g., amine N–H⋯N hydrogen bonds) that form 2D networks. These interactions affect solubility and melting point. Thermal analysis (DSC/TGA) correlates packing density with thermal stability, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking) for polymorph screening .

属性

IUPAC Name |

2-benzyl-5-(3-methylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-13-6-5-9-15(10-13)16-11-17(18)20(19-16)12-14-7-3-2-4-8-14/h2-11H,12,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJWRPXVOSEAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。